Bis(3-bromophenyl)methanamine
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Overview
Description
Bis(3-bromophenyl)methanamine: is an organic compound with the molecular formula C13H11Br2N . It is a derivative of methanamine where two bromophenyl groups are attached to the central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromophenyl)methanamine typically involves the reaction of 3-bromobenzylamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(3-bromophenyl)methanamine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution: Products include various substituted phenylmethanamines.
Oxidation: Products include bromophenyl ketones or aldehydes.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
Chemistry: Bis(3-bromophenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors .
Medicine: Its brominated structure can enhance the biological activity and selectivity of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties .
Mechanism of Action
The mechanism of action of Bis(3-bromophenyl)methanamine involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with target proteins or enzymes, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
3-Bromobenzylamine: A simpler analog with one bromophenyl group.
Bis(4-bromophenyl)methanamine: A structural isomer with bromine atoms in the para position.
Bis(2-bromophenyl)methanamine: Another isomer with bromine atoms in the ortho position.
Uniqueness: Bis(3-bromophenyl)methanamine is unique due to the specific positioning of the bromine atoms in the meta position. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers .
Properties
Molecular Formula |
C13H11Br2N |
---|---|
Molecular Weight |
341.04 g/mol |
IUPAC Name |
bis(3-bromophenyl)methanamine |
InChI |
InChI=1S/C13H11Br2N/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 |
InChI Key |
YTLAXLMYTLNCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
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